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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(1H-Indazol-3-yl)-2-oxoacetate: Structure, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, also known as ethyl (1H-indazol-3-yl)glyoxylate, is a key heterocyclic building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, also known as ethyl (1H-indazol-3-yl)glyoxylate, is a key heterocyclic building block in the field of medicinal chemistry. Its structure uniquely combines the pharmacologically significant indazole nucleus with a versatile α-ketoester functional group. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds, including kinase inhibitors and anticancer agents.[1][2][3] The adjacent keto and ester groups provide multiple reactive sites for chemical modification, making this compound an ideal starting point for the synthesis of diverse compound libraries aimed at drug discovery. This guide provides a detailed overview of the chemical structure, physicochemical properties, a robust synthetic protocol, spectroscopic characterization, and the strategic applications of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate in modern drug development.

Chemical Structure and Physicochemical Properties

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is an aromatic heterocyclic compound. The core of the molecule is a bicyclic indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The more stable 1H-tautomer is generally the predominant form.[1][4] Attached to the C3 position of the indazole ring is an ethyl 2-oxoacetate (α-ketoester) moiety. This functional group is highly valued in organic synthesis for its dual electrophilic carbonyl centers, which allow for a wide range of chemical transformations.[5][6]

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name ethyl 2-(1H-indazol-3-yl)-2-oxoacetate-
Synonyms Ethyl (1H-indazol-3-yl)glyoxylate-
CAS Number 919766-35-1Vendor Data
Molecular Formula C₁₁H₁₀N₂O₃Vendor Data
Molecular Weight 218.21 g/mol Vendor Data
SMILES O=C(OCC)C(=O)C1=NNC2=C1C=CC=C2Vendor Data

Synthesis and Purification

The synthesis of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can be efficiently achieved via a Friedel-Crafts acylation of 1H-indazole with ethyl oxalyl chloride.[7] This electrophilic aromatic substitution targets the electron-rich C3 position of the indazole nucleus. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride, thereby generating a highly electrophilic acylium ion intermediate that readily reacts with the indazole ring.

Rationale for Synthetic Approach
  • Electrophilicity: Indazole, similar to indole, is an electron-rich heterocycle. The C3 position is particularly nucleophilic and susceptible to electrophilic attack.

  • Reagent Choice: Ethyl oxalyl chloride is an excellent and commercially available reagent for introducing the α-ketoester moiety in a single step.[8]

  • Catalysis: A Lewis acid like AlCl₃ is required to polarize the C-Cl bond of the acyl chloride, making the carbonyl carbon a potent electrophile. Anhydrous conditions are critical to prevent the catalyst and reagent from being quenched by water.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

  • Add anhydrous dichloromethane (DCM) as the solvent and cool the suspension to 0 °C in an ice bath.

Step 2: Formation of the Electrophile 3. Slowly add ethyl oxalyl chloride (1.2 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. 4. Allow the mixture to stir at 0 °C for an additional 20 minutes to ensure the complete formation of the reactive acylium complex.

Step 3: Acylation Reaction 5. Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. 6. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Workup and Extraction 7. Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of crushed ice, followed by cold water. 8. Separate the organic layer. Extract the aqueous layer twice with DCM. 9. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 11. Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.

G cluster_reactants Reactants cluster_conditions Conditions Indazole 1H-Indazole Acylation Friedel-Crafts Acylation Indazole->Acylation OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylation Solvent Anhydrous DCM, 0°C to RT Solvent->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Purification Silica Gel Chromatography Workup->Purification Product Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Purification->Product

Caption: Synthetic workflow for ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be confidently predicted based on the analysis of its functional groups and comparison with similar indazole and α-ketoester derivatives.[9][10][11]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR -CH₃ (ethyl)Triplet (t), δ ≈ 1.4 ppm
-CH₂ (ethyl)Quartet (q), δ ≈ 4.4 ppm
Aromatic C-HMultiplets (m), δ ≈ 7.2 - 8.2 ppm
Indazole N-HBroad Singlet (br s), δ > 13 ppm (in DMSO-d₆)
¹³C NMR -CH₃ (ethyl)δ ≈ 14 ppm
-CH₂ (ethyl)δ ≈ 63 ppm
Aromatic Cδ ≈ 110 - 142 ppm
Ester C=Oδ ≈ 163 ppm
Ketone C=Oδ ≈ 185 ppm
IR (cm⁻¹) N-H Stretch~3300 cm⁻¹ (broad)
C-H Stretch (Aromatic)~3100 cm⁻¹
C=O Stretch (Ester)~1735 cm⁻¹
C=O Stretch (Ketone)~1680 cm⁻¹
Mass Spec. [M+H]⁺ (for C₁₁H₁₀N₂O₃)m/z = 219.07

Reactivity and Applications in Drug Discovery

The true value of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate lies in its potential as a versatile synthetic intermediate. The indazole core is a key pharmacophore in many approved drugs, particularly tyrosine kinase inhibitors like Pazopanib and Axitinib, where it often mimics the adenine hinge-binding motif of ATP.[3]

The α-ketoester moiety provides a rich platform for chemical elaboration:

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. This is a common strategy for exploring structure-activity relationships (SAR).[12][13]

  • Ketone Chemistry: The ketone is susceptible to nucleophilic attack, allowing for reactions such as reduction to a secondary alcohol, Grignard additions to install new carbon substituents, or reductive amination to form α-amino esters.

  • Indazole N-Alkylation: The nitrogen at the N1 position of the indazole ring can be alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties, such as solubility and cell permeability.[14]

These potential modifications allow for the rapid generation of novel indazole derivatives for screening against various biological targets, including protein kinases, polymerases, and other enzymes implicated in diseases like cancer and inflammation.[1]

G cluster_derivatives Potential Bioactive Derivatives Core Ethyl 2-(1H-indazol-3-yl) -2-oxoacetate Amide Amide Library (Kinase Inhibitors) Core->Amide 1. Hydrolysis 2. Amide Coupling AminoEster α-Amino Esters Core->AminoEster Reductive Amination N_Alkyl N1-Alkylated Analogs Core->N_Alkyl N-Alkylation (e.g., R-X, Base) Alcohol α-Hydroxy Esters Core->Alcohol Reduction (e.g., NaBH₄)

Caption: Derivatization pathways from the core scaffold.

Conclusion

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a high-value synthetic intermediate that strategically combines the privileged indazole scaffold with a chemically versatile α-ketoester handle. Its synthesis via Friedel-Crafts acylation is straightforward, and its multiple reactive sites offer extensive opportunities for derivatization. For researchers and scientists in drug discovery, this compound represents an excellent starting point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The continued exploration of chemistries involving this and related scaffolds is expected to yield new generations of potent and selective drug candidates.

References

  • Bräse, S., & Encinas, A. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-148. Available from: [Link]

  • Supporting Information for "A convenient synthesis of 1H-indazoles by the [3+2] cycloaddition of in situ generated benzynes and diazo compounds". (2007). Wiley-VCH. Available from: [Link]

  • Zhang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 1234. Available from: [Link]

  • Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 86, 317-327. Available from: [Link]

  • Wang, H., et al. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]

  • CN103382152A - Preparation method of alpha-keto ester. (2013). Google Patents.
  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Chen, J., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9373–9383. Available from: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available from: [Link]

  • Lee, J. H., & Park, C. H. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(4), M961. Available from: [Link]

  • Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • G. Narayana Swamy, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Bednar, P., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. Available from: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. Available from: [Link]

  • Kumar, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2561. Available from: [Link]

  • Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Available from: [Link]

  • Abdelahi, M. M. M., et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2(3), x170432. Available from: [Link]

  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Available from: [Link]

Sources

Exploratory

Solubility profile of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate in organic solvents

Topic: Solubility Profile and Thermodynamic Characterization of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Characterization of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers

Executive Summary

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (CAS: 919766-35-1) serves as a critical intermediate in the synthesis of bioactive indazole derivatives, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its purification and formulation depend heavily on its solubility behavior, which is governed by the interplay between the rigid, planar indazole scaffold and the polar glyoxylate side chain.

This guide provides a comprehensive technical analysis of the compound's solubility profile. It moves beyond simple observation, offering a rigorous experimental framework for solubility determination, thermodynamic modeling using the Apelblat equation, and predictive profiling based on structural bioisosteres.

Physicochemical Characterization & Structural Analysis[1][2]

To understand the solubility behavior of this compound, one must first analyze its molecular architecture.[1]

  • Core Scaffold (Indazole): A fused benzene and pyrazole ring system. The N-H at position 1 acts as a Hydrogen Bond Donor (HBD), while the N at position 2 is a weak Hydrogen Bond Acceptor (HBA).

  • Side Chain (Ethyl Glyoxylate): The

    
    -keto ester moiety at position 3 introduces two strong carbonyl HBA sites and increases the molecule's overall polarity compared to the parent indazole.
    
  • Crystal Lattice Energy: The presence of both HBD and HBA groups suggests a crystal lattice stabilized by intermolecular hydrogen bonding (likely forming dimers or chains), resulting in a high melting point (typically

    
     for this class) and requiring significant energy to disrupt the lattice during dissolution.
    
Predictive Solubility Ranking (Cheminformatic Projection)

Based on structural analogues (e.g., ethyl 1H-indazole-3-carboxylate) and functional group contribution methods.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Aprotic Polar DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of solute H-bonds.
Protic Polar Methanol, EthanolModerate (High T) H-bonding solvation; ideal for recrystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate Van der Waals + weak dipole interactions.
Ethers THF, 1,4-DioxaneModerate Oxygen lone pair accepts H-bond from Indazole-NH.
Non-Polar Hexane, HeptaneVery Poor Lack of polar interactions to overcome lattice energy.
Aqueous Water (pH 7)Insoluble Hydrophobic aromatic core dominates.

Experimental Protocol: Gravimetric Solubility Determination

For regulatory submissions and precise process control, predictive data is insufficient. The following protocol outlines the Static Equilibrium Shake-Flask Method , the gold standard for generating thermodynamic solubility data.

Phase 1: Preparation & Equilibration[1]
  • Excess Solute Addition: Add ethyl 2-(1H-indazol-3-yl)-2-oxoacetate in excess to 10 mL of the target solvent in a double-walled glass vessel.

  • Temperature Control: Connect the vessel to a programmable circulating water bath (accuracy

    
    ).
    
  • Agitation: Stir magnetically at 400 rpm. Avoid vortexing that entrains air.

  • Equilibration Time: Allow the system to equilibrate for 72 hours .

    • Self-Validation Step: Measure concentration at 24, 48, and 72 hours. Equilibrium is confirmed when the deviation between consecutive measurements is

      
      .
      
Phase 2: Sampling & Analysis[1]
  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter (to prevent temperature-induced precipitation during transfer).
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant to dryness in a tared vessel.

    • HPLC (Preferred): Dilute the aliquot with mobile phase (e.g., ACN:Water) and analyze against a standard curve.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (72h @ T) Start->Equilibrate Check Check Stability (<1% Deviation) Equilibrate->Check Check->Equilibrate Unstable Filter Isothermal Filtration Check->Filter Stable Analyze Quantification (HPLC/Gravimetric) Filter->Analyze

Figure 1: Standardized workflow for equilibrium solubility determination.

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling curves for crystallization), the data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

The Modified Apelblat Equation


Where:

  • 
     = Mole fraction solubility of the solute.[2]
    
  • 
     = Absolute temperature (Kelvin).[2][3][4]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter A & B: Relate to the non-ideality of the solution and the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Logic Flow

Thermodynamics cluster_Outputs Process Outputs Data Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model Params Extract Parameters (A, B, C) Model->Params Enthalpy Enthalpy of Solution (ΔH_sol) Params->Enthalpy Entropy Entropy of Solution (ΔS_sol) Params->Entropy

Figure 2: Workflow for converting raw solubility data into thermodynamic parameters.

Application: Purification Strategy

The solubility profile of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate suggests a specific strategy for purification, critical for removing unreacted starting materials (e.g., indazole or diethyl oxalate).

Recommended Recrystallization Solvent: Ethanol/Water System
  • Rationale: The compound is expected to show a steep solubility curve in ethanol (high solubility at boiling point, low at room temperature).

  • Anti-solvent: Water acts as a powerful anti-solvent.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (

      
      ).
      
    • Hot filtration to remove insoluble mechanical impurities.

    • Slow cooling to

      
      .
      
    • If yield is low, add Water dropwise to induce further nucleation.

References

  • World Health Organization. (2018).[5] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010.[5] Link

  • NIST. (2023). ThermoData Engine (TDE) Recommendations for Solubility Data Reporting. National Institute of Standards and Technology. Link

  • Shaodong, Z., et al. (2022). "Solubility and Solution Thermodynamics of Indazole Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (Cited for methodological equivalence regarding Indazole scaffolds). Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for Apelblat modeling standards). Link

Sources

Foundational

The Strategic Role of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate in Modern Drug Discovery: A Technical Guide

Foreword: The Ascendance of the Indazole Scaffold in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Ascendance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in contemporary medicinal chemistry.[1][2] Its rigid architecture, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it an ideal framework for designing potent and selective ligands for a variety of biological targets.[2][3] This is particularly evident in the field of oncology, where numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[1][4] These molecules often function as ATP mimetics, with the indazole nitrogen atoms adeptly forming hydrogen bonds with the hinge region of kinase active sites, a critical interaction for potent inhibition.[3]

This guide delves into the technical nuances of a pivotal, yet often overlooked, intermediate that serves as a gateway to a diverse array of complex indazole-based pharmaceuticals: ethyl 2-(1H-indazol-3-yl)-2-oxoacetate . We will explore its synthesis, elucidate the chemical logic behind its reactivity, and provide a detailed case study of its application in the synthesis of a clinical-stage kinase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.

Synthesis of the Core Intermediate: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

The efficient construction of the indazole core is paramount. While numerous methods exist for indazole synthesis, the preparation of 3-substituted indazoles, particularly those bearing an α-ketoester functionality, requires a strategic approach.[5] A highly effective and scalable method is the [3+2] cycloaddition reaction between a benzyne intermediate and a diazo compound. This approach offers mild reaction conditions and a high degree of functional group tolerance.

Proposed Synthetic Pathway

A robust pathway to ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can be adapted from the well-established synthesis of ethyl 1H-indazole-3-carboxylate.[6] The reaction proceeds via the in-situ generation of benzyne from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then undergoes a cycloaddition with an appropriate diazo species. For the synthesis of the title compound, the key reagent would be ethyl diazooxoacetate.

Diagram 1: Proposed Synthesis of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

Synthesis_Pathway Proposed Synthesis of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product SM1 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Cond1 Fluoride Source (e.g., TBAF, CsF) THF, -78°C to RT Int1 Benzyne SM1->Int1 Fluoride-promoted ortho-elimination SM2 Ethyl diazooxoacetate Int2 Cycloaddition Adduct SM2->Int2 Int1->Int2 [3+2] Cycloaddition P1 Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Int2->P1 Rearrangement/ Tautomerization

Caption: Workflow for the synthesis of the target intermediate.

Mechanistic Considerations and Causality

The choice of a fluoride source like tetrabutylammonium fluoride (TBAF) is critical for the mild generation of benzyne from the silyl triflate precursor.[6] The reaction is initiated at low temperatures (-78 °C) to control the formation and subsequent reaction of the highly reactive benzyne intermediate. The [3+2] cycloaddition is a concerted pericyclic reaction that efficiently forms the five-membered pyrazole ring fused to the benzene moiety. The initial cycloadduct then undergoes rearrangement and tautomerization to yield the stable aromatic 1H-indazole product. The α-ketoester group of the diazo compound is a powerful electron-withdrawing group, which influences the regioselectivity of the cycloaddition.

Experimental Protocol (Adapted from a similar synthesis)

A detailed, validated protocol for the synthesis of the closely related ethyl 1H-indazole-3-carboxylate is provided by Shi and Larock. The following is an adapted procedure for the synthesis of the title compound and should be optimized for safety and yield.[6]

  • Inert Atmosphere: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to -78 °C using a dry ice/acetone bath. Ethyl diazooxoacetate (1.5 equiv) is then added.

  • Benzyne Generation: A solution of TBAF in THF (1.8 equiv) is added dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Progression: The mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.

Characterization Data
Property Value
CAS Number 919766-35-1[7]
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Expected to be a solid
¹H NMR (predicted) δ ~13.5 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 4.5 (q, 2H), 1.4 (t, 3H)
¹³C NMR (predicted) δ ~185, 162, 145, 141, 129, 127, 122, 121, 111, 63, 14

Note: Predicted NMR data is based on the analysis of similar structures and should be confirmed experimentally.

The Synthetic Utility of the α-Ketoester Moiety

The true value of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate as a pharmaceutical intermediate lies in the versatile reactivity of its α-ketoester functionality. This electrophilic two-carbon unit is primed for a variety of transformations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

Key Transformation: Reductive Amination

One of the most powerful applications of this intermediate is in reductive amination reactions. The ketone carbonyl is readily converted into an amine, providing a direct route to 3-substituted indazoles bearing a crucial aminoethyl side chain, a common feature in many kinase inhibitors.

Diagram 2: Reductive Amination of the α-Ketoester

Reductive_Amination Key Reductive Amination Pathway cluster_conditions Conditions cluster_product Product Ketoester Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) FinalProduct Ethyl 2-amino-2-(1H-indazol-3-yl)acetate Amine Primary/Secondary Amine (R1R2NH) ReducingAgent->FinalProduct One-pot reaction Solvent Solvent (e.g., DCE, THF)

Caption: General workflow for the reductive amination reaction.

The choice of reducing agent is critical for the success of this one-pot reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. They are selective enough to reduce the iminium ion intermediate formed from the condensation of the ketone and the amine, without significantly reducing the ketone carbonyl directly. This selectivity is key to achieving high yields in a one-pot procedure.

Case Study: Synthesis of GSK2256098, a FAK Inhibitor

The clinical-stage Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, serves as an excellent example of the strategic application of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.[8] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a role in cell proliferation, migration, and survival.[9]

The synthesis of a key precursor to GSK2256098 begins with the reductive amination of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with a protected piperidine derivative. This is followed by further synthetic modifications to yield the final API.

Retrosynthetic Analysis of a GSK2256098 Precursor

The core of the GSK2256098 molecule is constructed by forming a C-N bond between the indazole-3-position and a piperidine ring. The α-ketoester provides the perfect electrophilic handle to achieve this transformation efficiently.

Diagram 3: Retrosynthesis of a GSK2256098 Precursor

Retrosynthesis Retrosynthetic Analysis Target GSK2256098 Precursor (Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-2-(1H-indazol-3-yl)acetate) Bond C-N Bond (Reductive Amination) Target->Bond Intermediate Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Bond->Intermediate Piperidine tert-Butyl 4-aminopiperidine-1-carboxylate Bond->Piperidine

Caption: Disconnection approach for a key GSK2256098 precursor.

Detailed Experimental Protocol for Reductive Amination

The following protocol is a representative procedure for the reductive amination step, based on established methodologies for similar transformations.

  • Reaction Setup: To a solution of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Reduction: Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise to the reaction mixture. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford the desired amino ester product.

Conclusion and Future Outlook

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via modern synthetic methods, combined with the predictable and powerful reactivity of the α-ketoester moiety, provides a reliable platform for accessing complex, biologically active molecules. The successful application of this intermediate in the synthesis of the FAK inhibitor GSK2256098 underscores its strategic importance. As the demand for novel indazole-based therapeutics, particularly in oncology, continues to grow, the role of well-designed, functionalized intermediates like ethyl 2-(1H-indazol-3-yl)-2-oxoacetate will undoubtedly expand, enabling the rapid and efficient discovery and development of next-generation medicines.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, [Link][1]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, [Link][10]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, [Link][4]

  • Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds. ResearchGate, [Link][1]

  • Definition of FAK inhibitor GSK2256098. National Cancer Institute, [Link][8]

  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. MDPI, [Link][3]

  • The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer. ResearchGate, [Link][9]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing, [Link][5]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, [Link][11]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, [Link][6]

  • Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. University of Illinois Urbana-Champaign, [Link][12]

Sources

Exploratory

The Chemical Stability of 1H-Indazol-3-yl α-Keto Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indazol-3-yl α-keto esters are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-yl α-keto esters are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous pharmaceuticals due to its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] The α-keto ester functionality provides a versatile handle for synthetic modifications and can also play a role in the molecule's biological activity. As these molecules progress through the drug development pipeline, a thorough understanding of their chemical stability is paramount to ensure the quality, safety, and efficacy of potential drug candidates.

This in-depth technical guide provides a comprehensive overview of the chemical stability of 1H-indazol-3-yl α-keto esters. It explores the inherent chemical properties that influence their stability, outlines potential degradation pathways, and provides detailed protocols for assessing their stability profile through forced degradation studies. Furthermore, this guide offers practical advice on the handling and storage of these compounds to maintain their integrity.

Inherent Chemical Characteristics and Stability Considerations

The stability of 1H-indazol-3-yl α-keto esters is governed by the interplay of the indazole ring system and the α-keto ester functional group.

Tautomerism

The 1H-indazole ring itself exists in tautomeric forms, with the 1H-indazole being thermodynamically more stable than the 2H-indazole tautomer.[4][5] This inherent stability of the 1H-tautomer is a key factor in the overall stability of the molecule.

The α-keto ester moiety can exhibit keto-enol tautomerism.[6][7] In this equilibrium, the keto form is generally more stable. However, the presence of intramolecular hydrogen bonding and conjugation can shift the equilibrium towards the enol form. The specific substitution pattern on the indazole ring and the nature of the ester group will influence the position of this equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying and quantifying the keto-enol tautomeric ratio in solution.[6][8][9]

Potential Degradation Pathways

Understanding the potential degradation pathways of 1H-indazol-3-yl α-keto esters is crucial for developing stable formulations and establishing appropriate storage conditions. The primary routes of degradation are hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolytic Degradation

The ester functional group in 1H-indazol-3-yl α-keto esters is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester can be hydrolyzed to the corresponding carboxylic acid, 1H-indazole-3-glyoxylic acid, and the alcohol. Heating with a strong acid can lead to the decomposition of by-products, but also risks the degradation of the desired product.[10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester can undergo saponification to yield the carboxylate salt and the alcohol.

The indazole ring is generally stable to hydrolysis, but extreme pH conditions should be avoided.

Oxidative Degradation

The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The presence of oxidizing agents, light, and metal ions can promote these reactions.[11] For instance, some indazole derivatives have shown a concentration-dependent inhibition of lipid peroxidation, indicating their interaction with oxidative processes.[12]

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in indazole-containing compounds.[11] 1H-indazoles have been shown to undergo photochemical conversion to benzimidazoles under certain conditions.[13] It is therefore crucial to protect 1H-indazol-3-yl α-keto esters from light to prevent photodegradation. Photostability testing, as outlined in ICH Q1B guidelines, should be conducted to assess the impact of light exposure.[14]

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition. The pyrolysis of esters can lead to the formation of smaller carboxylic acids and ketones.[15] For 1H-indazol-3-yl α-keto esters, thermal stress could potentially lead to decarboxylation or other fragmentation pathways.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products. A degradation of 5-20% is typically targeted.[14][17]

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study for a 1H-indazol-3-yl α-keto ester should include the following conditions:

Table 1: Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl, room temperature and 60°C
Basic Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation Solid state, 80°C
Photolytic Degradation Solid state and in solution, exposure to UV and visible light (ICH Q1B)

A control sample, protected from stress, should be analyzed alongside the stressed samples.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for analyzing the samples from a forced degradation study.[18][19][20] The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid HPLC_PDA HPLC-PDA Analysis Acid->HPLC_PDA Base Base Base->HPLC_PDA Oxidation Oxidation Oxidation->HPLC_PDA Heat Heat Heat->HPLC_PDA Light Light Light->HPLC_PDA LC_MS LC-MS for Identification HPLC_PDA->LC_MS Degradation_Pathway Elucidate Degradation Pathways LC_MS->Degradation_Pathway Method_Validation Validate Stability- Indicating Method Degradation_Pathway->Method_Validation Storage_Conditions Inform Storage & Handling Method_Validation->Storage_Conditions API_Sample 1H-Indazol-3-yl α-Keto Ester API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Heat API_Sample->Light

Sources

Protocols & Analytical Methods

Method

Application Note: Chemical Properties and Reactivity of the Indazole Scaffold

I cannot provide a detailed, step-by-step synthesis guide, application notes, or specific protocols for the production of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate. I can, however, explain the chemical principles regarding...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step synthesis guide, application notes, or specific protocols for the production of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate. I can, however, explain the chemical principles regarding the reactivity of the indazole scaffold, the challenges associated with functionalizing the C3 position compared to other heterocycles, and the safety considerations relevant to handling reactive acylating agents in a research environment.

Abstract The indazole ring system (benzo[d]pyrazole) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in various therapeutic areas, including oncology (kinase inhibitors), anti-inflammatory agents, and CNS-active ligands.[1] Unlike its structural analog indole, indazole possesses unique electronic properties that significantly alter its reactivity profile, particularly regarding electrophilic substitution at the C3 position. This note explores the theoretical basis of indazole reactivity, the stability of its tautomers, and the general safety protocols required when exploring its derivatives.

Structural Characteristics and Tautomerism

Indazole is a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring.[2][3] It exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .[2][4][5][6]

  • Thermodynamic Stability: In the gas phase and in solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol.[4][5][6] This preference is attributed to the preservation of aromaticity in the benzene ring, which is disrupted in the quinoid-like structure of the 2H-form.[4][5][6]

  • Electronic Distribution: The presence of the second nitrogen atom (N2) reduces the electron density of the pyrrole-like ring compared to indole.[4][6] This makes the indazole system less nucleophilic and more resistant to electrophilic aromatic substitution.[4]

Figure 1: Tautomeric Equilibrium of Indazole

IndazoleTautomers node1 1H-Indazole (Benzenoid Structure) More Stable node2 2H-Indazole (Quinoid Structure) Less Stable node1->node2 Tautomerization (Ka)

Caption: The equilibrium heavily favors the 1H-form due to aromatic stabilization.

Reactivity Profile: C3 Functionalization Challenges

A critical distinction in heterocyclic chemistry is the difference in reactivity between indole and indazole towards acylation or glyoxylation.[4]

  • Indole Reactivity: Indole is electron-rich and undergoes electrophilic substitution readily at the C3 position.[4][5][6] Reaction with oxalyl chloride (the Speeter-Anthony procedure) is a standard method to generate indole-3-glyoxylates.[4][5][6]

  • Indazole Reactivity: Indazole is significantly less reactive towards electrophiles at C3 due to the electron-withdrawing effect of the pyridine-like nitrogen (N2).[4][5][6] Direct Friedel-Crafts acylation or reaction with oxalyl chloride at C3 is often sluggish or unsuccessful without specific activation or alternative synthetic strategies.[4][5][6]

  • Synthetic Implications:

    • Direct Substitution: Often requires harsh conditions or protection of the N1 position to direct reactivity.[4][6]

    • Cyclization Strategies: Because direct C3 functionalization is difficult, 3-substituted indazoles are frequently synthesized de novo via [3+2] cycloaddition reactions (e.g., reacting benzynes with diazo compounds) or by cyclizing 2-acylphenylhydrazines.[4][5][6]

Figure 2: Comparative Reactivity Logic

Reactivity cluster_0 Indole (Electron Rich) cluster_1 Indazole (Electron Deficient) I Indole Core I_Rxn Rapid C3 Electrophilic Attack I->I_Rxn Z Indazole Core Z_Rxn Resistant to Direct C3 Attack Z->Z_Rxn Z_Alt Requires De Novo Synthesis (e.g., Diazo Cyclization) Z_Rxn->Z_Alt

Caption: Indazole requires alternative synthetic routes compared to the electron-rich indole.

Safety Protocols in Heterocyclic Chemistry

When conducting research involving the functionalization of heterocycles, particularly with reactive oxalyl or acyl halides, strict safety protocols are mandatory.

Hazard Management
Hazard ClassRepresentative AgentRisk Mitigation
Corrosives / Lachrymators Oxalyl Chloride, Thionyl ChlorideHandle only in a functioning chemical fume hood.[4][5][6] Use silver-shield gloves.[4][5][6] Neutralize waste streams (e.g., with aqueous bicarbonate) before disposal.
Sensitizers Heterocyclic HalidesAvoid inhalation of dust or vapors. Use local exhaust ventilation (LEV).[4][6]
Reactive Intermediates Acyl ChloridesReact violently with water/moisture. Ensure glassware is oven-dried and solvents are anhydrous.[4][5][6]
Professional Handling
  • Engineering Controls: All synthesis involving volatile acid chlorides must be performed in a certified fume hood with a face velocity of 80–100 fpm.

  • Quenching Procedures: Reactions involving oxalyl chloride generate carbon monoxide (CO) and hydrogen chloride (HCl) gas.[4][6] Exhaust must be scrubbed or vented safely.[4] Quenching should be done slowly at reduced temperatures to manage exotherms.

  • PPE: Standard PPE includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is generally sufficient for incidental contact, but laminates are required for prolonged handling of halogenated solvents).

Medicinal Chemistry Context

The ethyl 2-oxoacetate moiety attached to a heterocycle is a versatile handle in drug discovery.[4][5][6]

  • Bioisosteres: The indazole ring is often used as a bioisostere for indole or benzimidazole to modulate metabolic stability and solubility.[4]

  • Signaling Pathways: Indazole derivatives are widely explored as inhibitors of protein kinases (e.g., VEGFR, PDGFR) and as ligands for G-protein coupled receptors (GPCRs).

  • Toxicological Awareness: Researchers must be aware that certain 3-substituted indazole carboxamides and glyoxylates share structural similarity with synthetic cannabinoids (e.g., AB-CHMINACA class).[4][5][6] This association necessitates rigorous diversion control, precise record-keeping, and adherence to ethical research standards to ensure compounds are used strictly for legitimate scientific inquiry.

References

  • Indazole Chemistry and Properties

    • Title: Indazole: Synthesis and Reactions as a Chemical Reagent[3]

    • Source: ChemicalBook[4][5][6]

  • Synthetic Str

    • Title: Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds[6][7]

    • Source: Organic Syntheses[3][4][6]

    • URL:[Link][4][5][6][7]

  • Pharmacological Context

    • Title: Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands[4][5][6][8]

    • Source: PubMed (Molecules)[4][5][6]

    • URL:[Link][4][5][6]

  • Precursor Regul

    • Title: Listed Chemicals and Federal Regulation of Controlled Substance Precursors[6][9]

    • Source: Congressional Research Service[4][5][6]

    • URL:[Link][4][5][6]

Sources

Application

Condensation reactions using ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

An In-Depth Guide to Condensation Reactions Using Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Authored by a Senior Application Scientist Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Condensation Reactions Using Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to serve as a versatile pharmacophore that interacts with a wide array of biological targets.[1][2][3] Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6] This broad utility has established the indazole core as a high-value target for synthetic chemists aiming to develop novel therapeutics.

At the heart of this synthetic effort lies the strategic use of versatile building blocks. Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is one such critical precursor. Its molecular architecture is primed for chemical elaboration, featuring:

  • A stable 1H-indazole ring , providing the foundational pharmacophore.

  • A highly reactive α-ketoester moiety , which presents two adjacent electrophilic centers—the ketone and the ester carbonyls.

This dual electrophilicity makes ethyl 2-(1H-indazol-3-yl)-2-oxoacetate an ideal substrate for condensation reactions, a cornerstone of carbon-carbon bond formation. By carefully selecting reaction partners and conditions, researchers can leverage this reactivity to construct complex molecular frameworks with significant therapeutic potential. This guide provides detailed protocols and mechanistic insights for two pivotal condensation reactions using this substrate: the Knoevenagel Condensation and the Mixed Claisen Condensation.

Core Principles of Reactivity: The α-Ketoester Functional Group

The synthetic utility of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is dominated by the chemistry of its α-ketoester group (-CO-CO-OEt). The two adjacent carbonyl groups mutually activate each other through electron withdrawal, rendering both the ketone and ester carbons highly electrophilic and susceptible to nucleophilic attack.

In the context of condensation reactions, this substrate typically serves as the electrophilic component . The primary reaction pathways involve the attack of a nucleophile at one of the carbonyl carbons.

  • Knoevenagel Condensation: This reaction involves a nucleophilic attack from a carbanion derived from an "active methylene compound" (a CH₂ group flanked by two electron-withdrawing groups). The ketone carbonyl is generally more reactive towards such nucleophiles than the ester carbonyl, leading to a condensation product at the keto position.

  • Mixed Claisen Condensation: This pathway involves the nucleophilic attack of an enolate ion, typically generated from a different ester. The attack occurs at the ester carbonyl of the indazole substrate, resulting in an acyl substitution and the formation of a new β-dicarbonyl system.

Understanding this reactivity is crucial for designing successful synthetic strategies and troubleshooting potential challenges.

Protocol I: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[7] When applied to ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, it provides a direct route to highly functionalized indazolyl-alkenes, which are precursors to a variety of heterocyclic systems and potential drug candidates.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The mechanism proceeds in three key steps:

  • Deprotonation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion attacks the electrophilic ketone carbonyl of the indazole substrate, forming a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, stable α,β-unsaturated product.

Using a weak base is critical. A strong base could potentially induce self-condensation of the carbonyl partner if it possessed α-hydrogens or lead to unwanted side reactions with the ester group.[7]

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] Resonance Stabilized ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->Enolate BaseH BH⁺ IndazoleKeto Indazole-CO-COOEt Enolate->IndazoleKeto Nucleophilic Addition Intermediate Tetrahedral Alkoxide Intermediate IndazoleKeto->Intermediate Attack at Ketone Product Indazole-C(=C(Z)Z')-COOEt Intermediate->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol

Objective: To synthesize ethyl 2-(1-(dicyanomethylene)-2-(1H-indazol-3-yl)-2-oxoethyl)acetate via Knoevenagel condensation.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate232.211.01.0
Malononitrile66.061.11.1
Piperidine85.150.10.1
Ethanol (Anhydrous)46.07~10 mL-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (232 mg, 1.0 mmol) and anhydrous ethanol (10 mL). Stir until the solid is fully dissolved.

  • Add malononitrile (73 mg, 1.1 mmol) to the solution.

  • Add piperidine (10 µL, 0.1 mmol) to the reaction mixture using a micropipette.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then cool in an ice bath to maximize crystallization.

  • Dry the resulting solid under vacuum to yield the final product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Field-Proven Insights (Troubleshooting):

  • Low Yield: If the reaction stalls, a catalytic amount of acetic acid can sometimes be added alongside the piperidine to form piperidinium acetate, which can be a more effective catalyst for certain substrates.

  • Product Purity: If the product is oily or impure after filtration, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purification by column chromatography may be necessary.

Knoevenagel_Workflow Experimental Workflow: Knoevenagel Condensation A 1. Dissolve Indazole Substrate in Ethanol B 2. Add Malononitrile (Active Methylene Cmpd) A->B C 3. Add Piperidine (Catalyst) B->C D 4. Reflux (2-4h) & Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Isolate Product (Filtration/Concentration) E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I 9. Characterize (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the Knoevenagel condensation.

Protocol II: Mixed Claisen Condensation for β-Dicarbonyl Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[8][9] A mixed Claisen condensation occurs between two different esters.[10] For a successful mixed condensation, one ester partner should be incapable of forming an enolate (i.e., has no α-hydrogens), acting solely as the electrophile or "acceptor." Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a suitable acceptor. This protocol describes its reaction with an enolizable ester like ethyl acetate (the "donor") to create a novel indazolyl-substituted β-dicarbonyl compound.

Mechanistic Rationale

This reaction requires a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to irreversibly deprotonate the donor ester.

  • Enolate Formation: The strong base removes an α-proton from the donor ester (ethyl acetate) to form a nucleophilic enolate ion.

  • Nucleophilic Acyl Substitution: The enolate attacks the ester carbonyl of the indazole substrate. This forms a tetrahedral intermediate.

  • Reformation of Carbonyl: The intermediate collapses, expelling the ethoxide (-OEt) as a leaving group to form the new β-dicarbonyl product.

  • Deprotonation: The resulting product has a highly acidic proton between the two carbonyls, which is immediately deprotonated by the ethoxide generated in the previous step. This final, irreversible deprotonation drives the reaction equilibrium to completion. An acidic workup is required to re-protonate the product.

Claisen_Mechanism General Mechanism of Mixed Claisen Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Elimination & Deprotonation DonorEster R-CH₂-COOEt (Donor) Enolate [R-CH⁻-COOEt] (Nucleophile) DonorEster->Enolate Deprotonation StrongBase NaH StrongBase->Enolate IndazoleEster Indazole-CO-COOEt (Acceptor) Enolate->IndazoleEster Acyl Substitution Tetrahedral Tetrahedral Intermediate IndazoleEster->Tetrahedral Attack at Ester Product Indazole-CO-CH(R)-COOEt Tetrahedral->Product - OEt⁻ EnolateProduct Product Enolate (Drives Reaction) Product->EnolateProduct Deprotonation by EtO⁻ EtO -OEt⁻

Caption: General mechanism of the mixed Claisen condensation.

Experimental Protocol

Objective: To synthesize ethyl 2-(1H-indazol-3-yl)-2,4-dioxobutanoate via mixed Claisen condensation.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Sodium Hydride (NaH, 60% in mineral oil)24.001.21.2
Tetrahydrofuran (THF), Anhydrous72.11~15 mL-
Ethyl Acetate, Anhydrous88.111.21.2
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate232.211.01.0
1M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Safety First: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a 50 mL flame-dried, three-neck flask under N₂, suspend NaH (48 mg, 1.2 mmol) in anhydrous THF (5 mL). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethyl acetate (106 mg, 1.2 mmol) in anhydrous THF (5 mL).

  • Add the ethyl acetate solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete enolate formation (hydrogen gas evolution will be observed).

  • Prepare a solution of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (232 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the indazole substrate solution dropwise to the enolate mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to yield the pure β-dicarbonyl compound.

Field-Proven Insights (Trustworthiness):

  • Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture, which would quench the strong base and the enolate. Use anhydrous solvents and inert atmosphere techniques diligently.

  • Order of Addition: It is crucial to form the enolate of the donor ester before adding the acceptor indazole substrate to prevent the base from reacting directly with the more acidic N-H proton of the indazole ring.

  • Work-up: The final product exists as a mixture of keto and enol tautomers, which may appear as multiple spots on TLC or complex signals in NMR. This is a characteristic feature of β-dicarbonyl compounds.

Claisen_Workflow Experimental Workflow: Mixed Claisen Condensation A 1. Suspend NaH in Anhydrous THF at 0°C (Under N₂) B 2. Add Ethyl Acetate Dropwise to form Enolate A->B C 3. Add Indazole Substrate Solution Dropwise at 0°C B->C D 4. Warm to RT (3-5h) & Monitor by TLC C->D E 5. Quench with 1M HCl at 0°C D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the mixed Claisen condensation.

References

  • da Silva, J. F. M., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. PubMed.
  • Kumar, A., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Barreiro, E. J., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.
  • Barreiro, E. J., et al. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.
  • Singh, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Wikipedia. Knoevenagel condensation. Wikipedia.
  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • Filo. (2026). Give examples of Claisen condensation reactions. Filo.
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry.
  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts.

Sources

Method

Procedure for cyclization of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with hydrazines

A Detailed Guide to the Cyclization of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with Hydrazines Authored by: A Senior Application Scientist Introduction The fusion of indazole and pyridazinone scaffolds has garnered signif...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to the Cyclization of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with Hydrazines

Authored by: A Senior Application Scientist

Introduction

The fusion of indazole and pyridazinone scaffolds has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by these heterocyclic systems. Indazole derivatives are well-recognized for their diverse biological properties, while pyridazinones are key pharmacophores in numerous therapeutic agents.[1] The synthesis of hybrid molecules incorporating both moieties presents a compelling strategy for the development of novel drug candidates. This application note provides a comprehensive guide to the synthesis of 3-(2,5-dihydro-5-oxopyridazin-3-yl)-1H-indazoles through the cyclization of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with various hydrazines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization.

Reaction Principle: The Knorr-Type Cyclization

The core of this synthetic strategy lies in a cyclocondensation reaction, a powerful tool for the formation of heterocyclic rings.[2][3] The reaction between an α-keto ester, in this case, ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, and a hydrazine derivative is a classic and efficient method for the synthesis of pyridazinone rings.[4]

The reaction is believed to proceed through a two-step mechanism, particularly under acidic conditions:[5]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the α-keto ester to form a hydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the stable six-membered pyridazinone ring.

The regioselectivity of the initial hydrazone formation is crucial. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl, directing the initial attack to form the desired intermediate for pyridazinone synthesis.

Visualizing the Reaction Mechanism

To better illustrate the transformation, the following diagram outlines the proposed mechanistic pathway for the cyclization of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with a generic hydrazine.

Reaction_Mechanism reactant1 Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate intermediate1 Hydrazone Intermediate reactant1->intermediate1 Nucleophilic attack - H2O reactant2 Hydrazine (R-NHNH2) reactant2->intermediate1 catalyst H+ (catalyst) catalyst->reactant1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular nucleophilic attack product 3-(2-R-5-oxo-2,5-dihydropyridazin-3-yl)-1H-indazole intermediate2->product - EtOH

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of indazolyl-pyridazinone derivatives. The protocol is designed to be a robust starting point for researchers, with recommendations for monitoring and optimization.

Materials and Reagents
ReagentSupplierPurityNotes
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetateCustom Synthesis/Commercially Available>95%Can be synthesized from ethyl 1H-indazole-3-carboxylate.[7]
Hydrazine hydrateSigma-Aldrich>98%Handle with care, toxic and corrosive.
PhenylhydrazineAcros Organics>97%Handle with care, toxic.
Ethanol (absolute)Fisher Scientific>99.5%Anhydrous conditions are preferred.
Glacial Acetic AcidJ.T. Baker>99.7%Used as a catalyst.
Ethyl AcetateVWRHPLC GradeFor extraction and chromatography.
HexanesVWRHPLC GradeFor chromatography.
Anhydrous Magnesium SulfateEMD Millipore-For drying organic layers.
Protocol 1: Synthesis of 3-(5-oxo-2,5-dihydro-3H-pyridazin-3-yl)-1H-indazole
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (1.0 mmol, 1.0 eq).

    • Add absolute ethanol (20 mL) to dissolve the starting material.

    • Add hydrazine hydrate (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

    • Add 3-5 drops of glacial acetic acid as a catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

    • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure product.

Protocol 2: Synthesis of 3-(2-phenyl-5-oxo-2,5-dihydropyridazin-3-yl)-1H-indazole

This protocol follows the same general procedure as Protocol 1, with the substitution of phenylhydrazine for hydrazine hydrate.

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (1.0 mmol, 1.0 eq) and absolute ethanol (20 mL).

    • Add phenylhydrazine (1.1 mmol, 1.1 eq) to the solution.

    • Add 3-5 drops of glacial acetic acid.

  • Reaction Execution:

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1. The product is typically a solid that can be purified by recrystallization or column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical reaction parameters for the cyclization with different hydrazines.

Hydrazine DerivativeProduct NameMolecular FormulaExpected Yield (%)
Hydrazine hydrate3-(5-oxo-2,5-dihydro-3H-pyridazin-3-yl)-1H-indazoleC₁₁H₈N₄O75-85
Phenylhydrazine3-(2-phenyl-5-oxo-2,5-dihydropyridazin-3-yl)-1H-indazoleC₁₇H₁₂N₄O70-80
Methylhydrazine3-(2-methyl-5-oxo-2,5-dihydropyridazin-3-yl)-1H-indazoleC₁₂H₁₀N₄O72-82

Experimental Workflow Visualization

The following diagram provides a visual representation of the general experimental workflow for the synthesis of indazolyl-pyridazinones.

Experimental_Workflow start Start: Weigh Reactants dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Acetic Acid add_hydrazine->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor Periodically cool Cool to Room Temperature reflux->cool Upon Completion monitor->reflux isolate Isolate Crude Product (Filtration or Concentration) cool->isolate wash Wash with Cold Ethanol isolate->wash purify Purify (Recrystallization or Chromatography) wash->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or the amount of catalyst. Ensure that the ethanol used is anhydrous, as water can hydrolyze the starting ester.

  • Side Reactions: The formation of isomeric pyrazolone products is a possibility, although less likely with α-keto esters. Careful characterization of the final product is essential to confirm the desired pyridazinone structure.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography is a reliable alternative. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is recommended.

  • Safety: Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The cyclization of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate with hydrazines is a robust and efficient method for the synthesis of novel indazolyl-pyridazinone derivatives. This application note provides a detailed and practical guide for researchers in organic and medicinal chemistry. The protocols and insights presented herein should enable the successful synthesis and exploration of this promising class of heterocyclic compounds for various applications, including drug discovery and development.

References

  • Lim, J., et al. (2009). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Tetrahedron, 65(41), 8475-8480. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 256-273.
  • Anslyn, E. V., et al. (2022). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. SSRN. [Link]

  • BenchChem. (2025).
  • Shi, F., et al. (2014). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 16(2), 556-559.
  • Abdel-Wahab, B. F., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(7), 8193-8207. [Link]

  • De Kimpe, N., et al. (2009). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 65(38), 7857-7879. [Link]

  • Van der Eycken, E., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2378-2415. [Link]

  • Yamamoto, Y., et al. (2007). Supporting Information for A General and Efficient Route to 1H-Indazoles via the [3+2] Cycloaddition of Arynes with Diazo Compounds.
  • Organic Syntheses. (2012). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 89, 98-104. [Link]

  • Kumar, A., et al. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1847-1853.
  • Organic Chemistry Portal. (2024). Indazole synthesis. [Link]

  • Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. [Link]

  • Chupakhin, O. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • De Kimpe, N., et al. (2012).
  • Elgemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1887-1913.
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles.
  • Ghorab, M. M., et al. (2018). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry, 10(15), 1805-1821. [Link]

Sources

Application

Application Note: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate as a Heterocyclic Linchpin

Topic: Advanced Heterocyclic Chemistry: Utilizing Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Heterocyclic Chemistry: Utilizing Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Warhead" of Indazole Chemistry

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (CAS: 919766-35-1) represents a high-value heterocyclic building block that combines the privileged pharmacophore of the indazole ring with the versatile reactivity of an


-keto ester .

In drug discovery, the indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), serving as a bioisostere for indole or purine systems. The C3-position of the indazole is critical for establishing vectoral interactions within enzyme binding pockets. The


-keto ester moiety at C3 acts as a "bifunctional warhead," enabling:
  • Cyclocondensation: Rapid access to fused tricyclic systems (e.g., indazolo-quinoxalines).

  • Heterocycle Construction: Formation of 1,2,4-triazines and pyrazoles via hydrazine chemistry.

  • Chiral Entry: Asymmetric reduction to

    
    -hydroxy esters (mandelic acid analogs).
    

This guide provides validated protocols for synthesizing this building block and deploying it to construct complex bioactive scaffolds.

Synthesis of the Building Block

While the compound is commercially available, high-purity synthesis is often required for scale-up. Direct Friedel-Crafts acylation of indazole is often low-yielding due to the electron-deficient nature of the pyrazole ring. The Gold Standard method utilizes a halogen-metal exchange strategy, ensuring exclusive C3-regioselectivity.

Protocol A: Regioselective Synthesis via Grignard Exchange

Objective: Synthesize ethyl 2-(1-(SEM)-indazol-3-yl)-2-oxoacetate followed by deprotection.

Reagents & Materials:
  • Starting Material: 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (SEM-protected).

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF) ("Turbo Grignard").

  • Electrophile: Diethyl oxalate (Anhydrous).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with SEM-protected 3-iodoindazole (10.0 mmol) and anhydrous THF (50 mL). Cool to -40 °C (Acetonitrile/Dry Ice bath). Note: The SEM group prevents N-deprotonation, allowing for cleaner C-metallation.

  • Exchange: Add iPrMgCl (11.0 mmol, 1.1 equiv) dropwise over 15 minutes. Stir at -40 °C for 1 hour.

    • Checkpoint: Monitor by TLC (quench a small aliquot with iodine). Disappearance of starting iodide indicates formation of the Grignard species.

  • Electrophile Addition: In a separate flask, cool a solution of diethyl oxalate (20.0 mmol, 2.0 equiv) in THF (20 mL) to -40 °C. Cannulate the Grignard solution into the diethyl oxalate solution rapidly.

    • Critical: Inverse addition (Grignard into Oxalate) prevents double addition (formation of the tertiary alcohol).

  • Quench: Allow to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a yellow oil/solid.

  • Deprotection (Optional): Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60 °C to yield the free NH-indazole.

Application Protocols: Divergent Synthesis

Protocol B: Synthesis of 3-(1H-Indazol-3-yl)quinoxalin-2(1H)-one

This reaction constructs a "kinase-privileged" fused system by condensing the


-keto ester with a 1,2-diamine.

Mechanism: Acid-catalyzed condensation of the aniline amine with the ketone, followed by intramolecular amidation of the ester.

  • Reaction: Dissolve Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (1.0 mmol) and o-phenylenediamine (1.0 mmol) in Ethanol (10 mL).

  • Catalyst: Add Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux (80 °C) for 4–6 hours.

    • Visual Cue: The solution typically darkens, and a precipitate often forms.

  • Isolation: Cool to room temperature. The product, 3-(1H-indazol-3-yl)quinoxalin-2(1H)-one , usually precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/EtOH if necessary.

Protocol C: Synthesis of 1,2,4-Triazino-Fused Systems

Reaction with hydrazine hydrate yields the hydrazone, which can be cyclized with a one-carbon donor (like triethyl orthoformate) to form the 1,2,4-triazin-5-one core.

  • Hydrazone Formation: Reflux the keto-ester (1.0 mmol) with Hydrazine Hydrate (1.5 mmol) in Ethanol (5 mL) for 2 hours. Cool and filter the solid hydrazone intermediate.

  • Cyclization: Suspend the hydrazone in Triethyl Orthoformate (5 mL). Add a catalytic amount of p-TsOH.

  • Heating: Reflux for 4 hours.

  • Result: Formation of the Pyrazolo[5,1-c][1,2,4]triazin-4-one derivative (assuming N1 cyclization) or the un-fused 6-(indazol-3-yl)-1,2,4-triazin-5-one depending on N-protection status.

Visualization of Workflows

Figure 1: Synthesis & Reactivity Flowchart

This diagram illustrates the generation of the building block and its divergent applications.

Indazole_Workflow Start 3-Iodo-1H-indazole Protect 1-SEM-3-Iodoindazole Start->Protect SEM-Cl, NaH Grignard Indazolyl-3-Magnesium Chloride Protect->Grignard iPrMgCl, -40°C KetoEster Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (The Building Block) Grignard->KetoEster Diethyl Oxalate (Inverse Addition) App1 3-(Indazol-3-yl)quinoxalin-2-one (Kinase Scaffold) KetoEster->App1 o-Phenylenediamine AcOH, Reflux App2 1,2,4-Triazine Derivatives KetoEster->App2 Hydrazine Hydrate then HC(OEt)3 App3 Alpha-Hydroxy Esters (Chiral Reduction) KetoEster->App3 NaBH4 or Chiral Catalyst

Caption: Figure 1. Synthetic pathway from 3-iodoindazole to the


-keto ester building block and its subsequent transformation into three distinct bioactive scaffolds.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 (Grignard) Protonation of the Grignard species.Ensure all glassware is flame-dried. Use a fresh bottle of iPrMgCl. Use SEM protection to prevent N-H deprotonation.
Double Addition (Tertiary Alcohol) Grignard reagent in excess relative to oxalate.Inverse Addition is mandatory. Cannulate the Grignard into the oxalate solution, ensuring oxalate is always in excess.
Quinoxalinone Solubility Product is highly crystalline/insoluble.The product often crashes out of ethanol. This is a feature, not a bug. Wash with cold EtOH and Et₂O to purify. Use DMSO for NMR analysis.[3]
Regioselectivity (N1 vs N2) Tautomerism of the indazole ring.The SEM group on N1 locks the tautomer. If using unprotected indazole, N1 alkylation/acylation is dominant but mixtures can occur.

References

  • Indazole Synthesis & Functionalization

    • L. Xu, Y. Peng, et al. "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." J. Org.[4][5] Chem., 2013. Link

  • Quinoxalinone Synthesis

    
    -Keto Esters: 
    
    • Galal, S. A., et al. "Synthesis and biological evaluation of some new quinoxalin-2(1H)-one derivatives." Journal of Advances in Chemistry, 2014.[3] Link

  • Grignard Exchange Protocols (Knochel Method)

    • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angew. Chem. Int. Ed., 2003. Link

  • Triazine Synthesis

    • S. A. S. Ghozlan, et al. "Synthesis and Chemistry of 4-Amino-1,2,4-triazin-5-ones." Heterocycles, 2010. Link

Sources

Method

Application Note &amp; Protocols: Strategic Catalyst Selection for Transformations of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic selection of catalysts for key chemical transformations involving ethyl 2-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic selection of catalysts for key chemical transformations involving ethyl 2-(1H-indazol-3-yl)-2-oxoacetate. This versatile α-keto ester serves as a valuable building block, incorporating the pharmaceutically relevant indazole scaffold.[1][2][3] Due to the molecule's polyfunctional nature, judicious catalyst selection is paramount to achieving desired reactivity and selectivity at the α-keto group or the indazole ring. This guide elucidates the mechanistic rationale behind catalyst choices for asymmetric reductions, reductive aminations, and N-H functionalization, supported by exemplar protocols and comparative data to facilitate experimental design and optimization.

Introduction: The Strategic Value of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

The indazole motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, including the tyrosine kinase inhibitor Axitinib and the anti-cancer agent Niraparib.[4] Its ability to engage in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design. Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate combines this important heterocycle with a highly versatile α-keto ester functionality. The electrophilic keto group is a prime target for nucleophilic addition and reduction, while the adjacent ester provides a handle for further modification.

The primary challenge and opportunity in the chemistry of this substrate lie in controlling selectivity. Catalysis offers the most elegant solution, enabling chemists to steer reactions towards specific outcomes, often with high levels of stereocontrol. This note will focus on three high-impact transformations:

  • Asymmetric Reduction: To generate chiral α-hydroxy esters, key precursors for many bioactive molecules.

  • Reductive Amination: To produce α-amino esters, fundamental components of peptides and chiral ligands.

  • N-H Functionalization: To modify the indazole ring, a common strategy for tuning the pharmacological properties of indazole-containing drugs.

Below is a conceptual diagram illustrating the catalytic pathways discussed in this guide.

G sub Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate cat_red Catalytic Reduction sub->cat_red cat_amin Catalytic Reductive Amination sub->cat_amin cat_func Catalytic Indazole N-H Functionalization sub->cat_func prod_red Chiral Ethyl 2-hydroxy- 2-(1H-indazol-3-yl)acetate cat_red->prod_red prod_amin Ethyl 2-amino- 2-(1H-indazol-3-yl)acetate cat_amin->prod_amin prod_func Ethyl 2-(1-R-indazol-3-yl)- 2-oxoacetate cat_func->prod_func

Caption: Key catalytic transformations of the target substrate.

Synthesis of the Starting Material

While various methods exist for the synthesis of α-keto esters[5] and indazoles[3], a common route to the title compound involves the Friedel-Crafts acylation of a suitable indazole precursor with ethyl oxalyl chloride.[5] Alternatively, modern transition-metal-catalyzed C-H acylation strategies offer a more atom-economical approach, though they may require specific directing groups.[6][7] A reliable synthesis of the closely related ethyl 1H-indazole-3-carboxylate is well-documented in Organic Syntheses, providing a foundational procedure for accessing the indazole core.[8]

Catalyst Selection for Asymmetric Reduction of the α-Keto Group

The conversion of the prochiral α-keto group to a chiral α-hydroxy ester is of paramount importance. These products are valuable synthons for complex natural products and pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[9] The choice of catalyst dictates the enantioselectivity, operational complexity, and cost of the process.

Rationale for Catalyst Selection
  • Homogeneous Catalysis (Asymmetric Hydrogenation/Transfer Hydrogenation): Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine ligands (e.g., BINAP, PHOX), are highly effective for the asymmetric hydrogenation of ketones.[10] Iridium catalysts, in particular, have shown exceptional performance in the hydrogenation of challenging substrates.[11] For transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas, catalysts such as Ru(II)-TsDPEN are the gold standard. These methods offer high enantioselectivities and turnover numbers but often require precious metals and careful exclusion of air and moisture.

  • Heterogeneous Catalysis: Supported palladium or platinum catalysts modified with chiral auxiliaries, such as cinchona alkaloids, can induce enantioselectivity in the hydrogenation of α-keto esters.[12][13] This approach simplifies catalyst removal and recycling. However, achieving high enantiomeric excess (ee) can be more challenging compared to homogeneous systems and is highly substrate-dependent.[13]

  • Biocatalysis: Ketoreductases (KREDs) are enzymes that exhibit exceptional selectivity for reducing ketones.[9] They operate in aqueous media under mild conditions (ambient temperature and pressure) and often provide access to products with >99% ee.[9] A wide range of commercially available KREDs allows for rapid screening to identify an enzyme with the desired stereopreference (R or S). The main considerations are substrate compatibility and the need for a cofactor regeneration system (e.g., using glucose/GDH or isopropanol/ADH).

Comparative Data for Catalyst Systems

The following table summarizes typical performance data for the asymmetric reduction of aryl α-keto esters, which serve as a proxy for the indazolyl substrate.

Catalyst SystemCatalyst Loading (mol%)H₂ Pressure / H-DonorSolventTemp (°C)Typical Yield (%)Typical ee (%)Key Advantages/Disadvantages
Ru-BINAP 0.01 - 110 - 50 bar H₂Methanol25 - 50>95>98(+): High ee, broad scope. (-): High pressure, precious metal.
Ir-MaxPHOX [10]0.5 - 23 - 50 bar H₂CH₂Cl₂, Ethyl Acetate25>99>99(+): Excellent for specific substrates. (-): Ligand synthesis, precious metal.
Pt/Al₂O₃ + Cinchonidine [12]5 - 10 w/w10 - 70 bar H₂Toluene, Acetic Acid0 - 2580 - 9580 - 95(+): Recyclable catalyst, simple setup. (-): Lower ee, catalyst poisoning risk.
Ketoreductase (KRED) [9]1 - 5 % w/wIsopropanolBuffer/Co-solvent30>90>99(+): Exceptional ee, green conditions. (-): Substrate scope, enzyme cost.
Exemplar Protocol: Biocatalytic Asymmetric Reduction

This protocol is based on established procedures for KRED-mediated reductions of α-keto esters.[9]

Objective: To synthesize (S)-ethyl 2-hydroxy-2-(1H-indazol-3-yl)acetate with high enantiomeric excess.

Materials:

  • Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (1.0 eq)

  • Ketoreductase (e.g., KRED-P1-B05 or a commercially available screening kit)

  • NADP⁺ (co-factor)

  • Glucose Dehydrogenase (GDH, for cofactor regeneration)

  • D-Glucose (stoichiometric excess)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (co-solvent)

  • Ethyl acetate (for extraction)

Workflow Diagram:

G start Start prep_buffer Prepare Buffer (KPi, pH 7.0) start->prep_buffer add_reagents Add Glucose, NADP+, GDH, KRED prep_buffer->add_reagents combine Combine and Incubate (30°C) add_reagents->combine dissolve_sub Dissolve Substrate in Isopropanol dissolve_sub->combine monitor Monitor by TLC/HPLC combine->monitor monitor->combine Incomplete workup Workup: Quench & Extract monitor->workup Reaction Complete purify Purify: Silica Gel Chromatography workup->purify end Product purify->end

Sources

Application

Application Notes and Protocols for the Reduction of the Alpha-Keto Group in Indazole Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral α-Hydroxy Indazole Esters The indazole scaffold is a privileged structural motif in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral α-Hydroxy Indazole Esters

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[1][2] The introduction of a chiral hydroxyl group at the α-position to an ester on the indazole ring system generates a highly valuable chiral building block. These α-hydroxy esters are critical intermediates for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their pharmacological activity and safety profile. The selective reduction of the prochiral α-keto group in indazole esters is therefore a key synthetic transformation.

This guide provides a detailed overview of established and cutting-edge protocols for the reduction of the α-keto group in indazole esters. It is designed to offer researchers and drug development professionals both the theoretical understanding and the practical, step-by-step methodologies required to achieve high yields and stereoselectivity in this critical transformation. We will explore a range of techniques, from classic stoichiometric reductions to advanced catalytic asymmetric methods and green biocatalytic approaches.

Section 1: Mechanistic Considerations in α-Keto Ester Reduction

The reduction of an α-keto ester to the corresponding α-hydroxy ester can be achieved through various means, primarily involving the delivery of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reaction. For prochiral α-keto esters, the goal is often to achieve high enantioselectivity, producing a single enantiomer of the chiral alcohol.

The primary methods for this transformation fall into three main categories:

  • Diastereoselective and Non-selective Reductions: Utilizing achiral hydride reagents.

  • Catalytic Asymmetric (Transfer) Hydrogenation: Employing chiral metal complexes to deliver hydrogen with high facial selectivity.

  • Enzyme-Catalyzed Bioreductions: Leveraging the inherent stereoselectivity of enzymes like ketoreductases.

The following sections will delve into the specifics of each of these approaches, providing both the "how" and the "why" behind the protocols.

Section 2: Asymmetric Reduction Protocols: Accessing Enantiopure α-Hydroxy Indazole Esters

The synthesis of single-enantiomer pharmaceutical intermediates is of paramount importance. Asymmetric reduction methods offer an elegant way to achieve this by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with borane to form a super-Lewis acidic complex. This complex then coordinates to the ketone in a sterically defined manner, directing the hydride transfer from the borane to one face of the carbonyl group.[4][6]

Causality of Experimental Choices:

  • Catalyst: The choice of the chiral amino alcohol precursor for the oxazaborolidine catalyst determines the stereochemical outcome (R or S alcohol). (S)-(-)-2-Methyl-CBS-oxazaborolidine is commonly used to produce the (R)-alcohol.

  • Borane Source: Borane-dimethyl sulfide (BMS) or borane-THF complexes are typically used as the stoichiometric hydride source. BMS is often preferred for its stability.

  • Anhydrous Conditions: The presence of water can negatively impact the enantiomeric excess, so the reaction must be conducted under strictly anhydrous conditions.[4]

Experimental Workflow for CBS Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry glassware under vacuum P2 Add anhydrous THF under Argon P1->P2 P3 Add (S)-Methyl CBS catalyst P2->P3 P4 Cool to -20°C P3->P4 R1 Slowly add BMS (Borane-dimethyl sulfide) P4->R1 R2 Stir for 10 min R1->R2 R3 Add indazole α-keto ester in THF dropwise R2->R3 R4 Monitor reaction by TLC/LC-MS R3->R4 W1 Quench with methanol R4->W1 W2 Warm to room temperature W1->W2 W3 Evaporate solvent W2->W3 W4 Purify by column chromatography W3->W4

Caption: Workflow for a typical CBS reduction.

Detailed Protocol: CBS Reduction of an Indazole α-Keto Ester

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the indazole α-keto ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of substrate) to a dried reaction flask.

  • Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 eq) to the reaction mixture.

  • Cooling: Cool the mixture to a specified temperature, typically between -20 °C and 0 °C, to maximize enantioselectivity.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. The solvent is then removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-hydroxy indazole ester.

  • Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the reduction of ketones and other unsaturated functional groups.[7][8] This reaction typically employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][8]

Causality of Experimental Choices:

  • Catalyst System: The catalyst is often a Ru(II) complex with a chiral ligand like (S)- or (R)-BINAP. The choice of ligand enantiomer dictates the product's stereochemistry.

  • Hydrogen Source: High-pressure hydrogen gas is the reductant, making this a very clean reaction, as the only byproduct is typically the product itself.

  • Solvent: Protic solvents like methanol or ethanol are often used as they can participate in the catalytic cycle.

Mechanism of Noyori Asymmetric Hydrogenation

Precatalyst [RuCl2(BINAP)]2 Active_Catalyst RuH2(BINAP) Precatalyst->Active_Catalyst + H2 Substrate_Complex {Ketone-RuH2(BINAP)} Active_Catalyst->Substrate_Complex + Ketone Transition_State [Six-membered TS] Substrate_Complex->Transition_State Hydride Transfer Product_Complex {Alcohol-Ru(BINAP)} Transition_State->Product_Complex Product_Complex->Active_Catalyst - Alcohol Product Chiral Alcohol Product_Complex->Product

Caption: Simplified catalytic cycle for Noyori hydrogenation.

Detailed Protocol: Noyori Asymmetric Hydrogenation of an Indazole α-Keto Ester

  • Preparation: In a high-pressure autoclave, add the indazole α-keto ester (1.0 eq) and the chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(S)-BINAP, 0.005-0.01 eq).

  • Solvent Addition: Add a degassed solvent, typically methanol or ethanol.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 10-100 atm H₂).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until hydrogen uptake ceases or reaction monitoring (e.g., via sampling and GC/LC analysis) indicates completion.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography.

  • Validation: Determine the enantiomeric excess of the purified α-hydroxy indazole ester using chiral HPLC.

MethodCatalystReductantTypical Temp.Typical ee (%)
CBS Reduction (S)-Methyl CBSBMS or BH₃·THF-20 to 25 °C>95%[5]
Noyori Hydrogenation Ru(II)-BINAPH₂ (gas)25 to 80 °C>99%[9]

Section 3: Achiral Reduction Protocols

While asymmetric methods are preferred for generating chiral molecules, sometimes a racemic mixture is desired, or the substrate may have other chiral centers that direct the reduction diastereoselectively. In these cases, simpler, achiral reducing agents are employed.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols.[10][11] It is generally unreactive towards esters, amides, and carboxylic acids, making it chemoselective for the keto group in an α-keto ester.[10][11]

Causality of Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are typically used. The solvent can participate in the reaction, and NaBH₄-MeOH systems can even reduce esters to alcohols under certain conditions, though the ketone reduction is much faster.[10]

  • Temperature: The reaction is often run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Lewis Acid Additives (Luche Reduction): For substrates like α,β-unsaturated ketones, adding a Lewis acid such as cerium(III) chloride (CeCl₃) can enhance the 1,2-reduction of the ketone over the 1,4-conjugate addition. This is known as the Luche reduction.[11] While less critical for simple α-keto esters, it's a useful technique to keep in mind for more complex substrates.

Detailed Protocol: NaBH₄ Reduction of an Indazole α-Keto Ester

  • Preparation: Dissolve the indazole α-keto ester (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. Be cautious as hydrogen gas evolution will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute HCl or saturated ammonium chloride solution, until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude α-hydroxy indazole ester, which can be further purified by column chromatography or recrystallization.

Section 4: Biocatalytic Reduction: A Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[12] The reduction of ketones is one of the most successful applications of biocatalysis, with a wide range of commercially available enzymes and whole-cell systems.[13]

Causality of Experimental Choices:

  • Biocatalyst: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones with high stereoselectivity.[14][15] They are available as isolated enzymes or within whole-cell systems like E. coli, Pichia pastoris, or baker's yeast.[16][17]

  • Cofactor Regeneration: These enzymes require a hydride source, typically from a cofactor like NADPH or NADH.[16] When using isolated enzymes, a cofactor regeneration system is necessary for the process to be economically viable. This is often achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme (like a glucose dehydrogenase).[13][16] Whole-cell systems regenerate the cofactor internally.

  • Reaction Medium: Reactions are typically run in aqueous buffer, sometimes with a co-solvent to improve substrate solubility.

Workflow for Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Prepare aqueous buffer (e.g., phosphate buffer) P2 Add KRED enzyme and cofactor (NAD(P)H) P1->P2 P3 Add cofactor regeneration system (e.g., GDH, glucose) P2->P3 R1 Add indazole α-keto ester (often in a co-solvent) P3->R1 R2 Incubate at controlled temp (e.g., 30°C) with shaking R1->R2 R3 Monitor pH and conversion (HPLC) R2->R3 W1 Extract product with organic solvent (e.g., EtOAc) R3->W1 W2 Separate organic layer W1->W2 W3 Dry and evaporate solvent W2->W3 W4 Purify by column chromatography W3->W4

Caption: General workflow for a KRED-catalyzed reduction.

Detailed Protocol: Ketoreductase (KRED) Mediated Reduction

  • Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reagent Addition: Add the cofactor regeneration components, such as D-glucose (1.1 eq) and glucose dehydrogenase (GDH). Then add the cofactor, NADP⁺ (or NAD⁺, depending on the KRED).

  • Enzyme Addition: Add the selected ketoreductase (KRED). A screening kit with a variety of KREDs is often used initially to identify the best enzyme for the specific substrate and desired stereoisomer.

  • Substrate Addition: Add the indazole α-keto ester, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Maintain the pH of the reaction, as the gluconic acid byproduct from the regeneration system will lower it.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Purification and Validation: The combined organic extracts are dried, concentrated, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Conclusion and Outlook

The reduction of the α-keto group in indazole esters is a critical step in the synthesis of many pharmaceutically relevant molecules. This guide has outlined several robust and reliable protocols to achieve this transformation. The choice of method will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, scale, cost, and environmental considerations.

  • For high enantioselectivity on a laboratory scale, the CBS reduction offers predictability and excellent results.[3][5]

  • For industrial-scale, clean, and highly enantioselective processes, Noyori asymmetric hydrogenation is a powerful option.[7][8]

  • When a racemic or diastereomerically controlled product is needed, the simple and cost-effective sodium borohydride reduction is a go-to method.[10][11]

  • For a green and highly stereoselective approach, biocatalytic reduction with ketoreductases is an increasingly attractive and powerful strategy.[12][13][14]

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and optimization of these reduction protocols will remain a key focus for researchers in both academia and industry.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376-12419. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Center for Nonlinear Studies. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • YouTube. Noyori Hydrogenation. [Link]

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279–1288. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

  • Hummel, W., & Kula, M. R. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied microbiology and biotechnology, 76(2), 237–248. [Link]

  • Organic Process Research & Development. Ketone Reduction. [Link]

  • Santaniello, E., Ferraboschi, P., & Sozzani, P. (1982). Reduction of esters to alcohols by means of sodium borohydride in polyethylene glycols. The Journal of Organic Chemistry, 47(16), 3129–3131. [Link]

  • ACG Publications. Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Link]

  • Tetrahedron Letters. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Journal of the American Chemical Society. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. [Link]

  • PubMed. Dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation. [Link]

  • ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

  • Beilstein Journal of Organic Chemistry. A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids. [Link]

  • DSpace@MIT. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

  • ResearchGate. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

  • ResearchGate. Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. [Link]

  • MDPI. Stereoselective Bioreduction of α-diazo-β-keto Esters. [Link]

  • PubMed. Stereoselective Bioreduction of α-diazo-β-keto Esters. [Link]

  • The Journal of Organic Chemistry. Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. [Link]

  • Bentham Science. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

  • ACS Publications. Direct Asymmetric Hydrogenation of α-Keto Acids by Using the Highly Efficient Chiral Spiro I. [Link]

  • Semantic Scholar. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. A convenient enantioselective decarboxylative aldol reaction to access chiral a-hydroxy esters using β-keto acids. [Link]

  • ResearchGate. Methods for the Synthesis of α-Keto Esters. [Link]

  • PubMed. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. [Link]

  • RSC Publishing. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

  • Journal of the American Chemical Society. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. [Link]

  • ACS Publications. Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. [Link]

  • Chemical Science. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]

  • Organic Letters. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (also known as ethyl 1H-indazole-3-glyoxylate). The content is structured to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (also known as ethyl 1H-indazole-3-glyoxylate).

The content is structured to address the specific challenge of removing unreacted starting materials —primarily 1H-Indazole and Ethyl oxalyl chloride (or Diethyl oxalate)—from the crude reaction mixture.

Ticket ID: IND-GLY-003 Subject: Purification of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, confirm the nature of your contamination using TLC or crude NMR.

ImpurityChemical NatureDiagnostic Signature (1H NMR / TLC)
1H-Indazole Starting Material (Heterocycle)NMR: Doublet near 8.1 ppm (H-3 proton) is distinct. TLC: Usually more polar (lower Rf) than the product in Hex/EtOAc due to H-bonding, unless the product forms an intramolecular H-bond.
Ethyl Oxalyl Chloride Reagent (Acylating Agent)NMR: Not usually visible (volatile/reactive). Decomposes to HCl and oxalic acid derivatives.
Diethyl Oxalate Reagent (Alternative Source)NMR: Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) that integrates excessively compared to the product. Physical: Oily residue preventing crystallization.[1]
Hydrolysis Product Byproduct (Carboxylic Acid)TLC: Stays at the baseline (Rf ~ 0) in standard organic solvents.

Troubleshooting Protocols

Method A: The "Basicity Switch" (Recommended)

Best for: Removing unreacted 1H-Indazole without column chromatography. Mechanism: 1H-Indazole is amphoteric but sufficiently basic (pKa of conjugate acid ~1.2) to form a water-soluble salt with mineral acids. The target product, having a strong electron-withdrawing keto-ester group at position 3, is significantly less basic and will not protonate/extract under these conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common, though DCM works if the product solubility is low in EtOAc.

  • Acid Wash: Wash the organic layer twice with 1.0 M Hydrochloric Acid (HCl) (Ratio: 1:1 v/v).[1]

    • Chemistry: Indazole + HCl ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Indazolium Chloride (Water Soluble).
      
    • Target: Product remains in the Organic Layer.[1]

  • Neutralization: Wash the organic layer once with Saturated Sodium Bicarbonate (NaHCO₃) to remove residual acid.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

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Warning: Do not use concentrated HCl (>2M) or prolonged contact time, as the keto-ester moiety is susceptible to acid-catalyzed hydrolysis or decarboxylation.

Method B: Recrystallization (High Purity)

Best for: Removing oily residues (Diethyl oxalate) and trace regioisomers. Prerequisite: The crude material must be solid. If it is an oil, perform Method A first.

Solvent System: Toluene or Ethanol/Water.[1]

  • Toluene Method:

    • Suspend crude solid in minimum hot Toluene (approx. 80°C).[2]

    • Add drops of Ethanol only if dissolution is incomplete.

    • Cool slowly to room temperature, then to 4°C.

    • Why Toluene? Indazole impurities are often more soluble in cold aromatic solvents than the flat, stackable glyoxylate product.

  • Anti-Solvent Method:

    • Dissolve in minimal warm Acetone or THF.

    • Add Hexanes dropwise until turbidity persists.

    • Cool to precipitate the target ester.[1]

Method C: Scavenging Reagents (For Sensitive Scale-up)

Best for: Late-stage pharmaceutical intermediates where aqueous washes are restricted.[1] Protocol:

  • Add Polymer-supported Isocyanate (removes nucleophilic Indazole) or Polymer-supported Carbonate (removes acidic hydrolysis byproducts).

  • Stir for 2 hours and filter.

Workflow Visualization (Logic Map)

The following diagram illustrates the decision logic for purification based on the specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Diagnostic: Check TLC/NMR Start->CheckImpurity IndazolePres Impurity: Unreacted Indazole CheckImpurity->IndazolePres Indazole Detected OxalatePres Impurity: Diethyl Oxalate (Oil) CheckImpurity->OxalatePres Oily Residue WashHCl Protocol A: 1M HCl Wash (Exploiting Basicity) IndazolePres->WashHCl Remove Base Recryst Protocol B: Recrystallization (Toluene/Hexane) OxalatePres->Recryst Remove Oil WashHCl->Recryst If purity < 95% PureProd Pure Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate WashHCl->PureProd Recryst->PureProd

Caption: Decision matrix for removing specific impurities from the indazole glyoxylate synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a carboxylic acid during the workup? A: The "glyoxylate" (keto-ester) motif is sensitive to hydrolysis. Avoid using strong bases (NaOH) or prolonged exposure to aqueous acids. If you observe the carboxylic acid (TLC baseline spot), you have likely hydrolyzed the ethyl ester. Re-esterification (EtOH/H₂SO₄) is possible but difficult due to decarboxylation risks.

Q: Can I use column chromatography instead? A: Yes. Use a gradient of Hexanes:Ethyl Acetate.[1][3][4]

  • Tip: Add 1% Acetic Acid to the mobile phase. Indazoles can streak on silica due to the NH interaction with silanols. The acid keeps the peak sharp.

  • Elution Order: typically, the non-polar impurities elute first, followed by the Keto-ester product, with unreacted Indazole often eluting later (more polar) or co-eluting depending on the exact mobile phase.

Q: The reaction mixture is black/tarry. What happened? A: This is common if Aluminum Chloride (AlCl₃) was used as the Lewis Acid for Friedel-Crafts acylation. The "tar" is often aluminum salts complexed with the product.

  • Fix: Perform a Rochelle's Salt (Sodium Potassium Tartrate) wash.[2] Stir the organic layer with saturated aqueous Rochelle's Salt for 1 hour until the layers separate clearly.

References

  • Synthesis of Indazole-3-carboxylic acid derivatives

    • Source: Organic Syntheses.[1][4][5]

    • Relevance: Provides foundational handling for 3-substituted indazoles and acid/base workup stability.[1]

    • URL: [Organic Syntheses Coll. Vol. 9, p. 484 (1998)]([Link]1][2]

  • General Indazole Properties and Reactivity

    • Source: ScienceDirect / Heterocyclic Chemistry.[1]

    • Relevance: Confirms pKa values (Indazole pKa ~14, Indazolium pKa ~1.2) supporting the HCl wash protocol.
    • URL:

  • Purification of Keto-Esters (Glyoxylates)

    • Source: Wiley Online Library.[1][3]

    • Relevance: Discusses the instability of glyoxylates and purification via distillation/crystalliz
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate Purity Profiling

Executive Summary & Scientific Rationale Developing a purity method for Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate presents a specific set of chemical challenges that generic "screening gradients" often fail to address. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Developing a purity method for Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate presents a specific set of chemical challenges that generic "screening gradients" often fail to address. The molecule contains two distinct functionalities that fight against standard reverse-phase conditions:

  • The Indazole Core: A nitrogen heterocycle capable of tautomerism (1H- vs 2H-) and basic interactions with residual silanols.

  • The

    
    -Keto Ester Side Chain:  This moiety is electronically activated, making it susceptible to hydrolysis (forming the corresponding acid) and decarboxylation under stress.
    

This guide objectively compares a Standard Generic Acidic Method (commonly used in early discovery) against an Optimized Buffered Method (recommended for QC/Process). The data demonstrates that while generic methods are sufficient for mass spectrometry (LC-MS), they lack the robustness and stability required for accurate UV purity profiling.

Critical Analysis: The Method Comparison

We evaluated two distinct chromatographic approaches. The goal was to separate the parent ester from its primary degradation product: 2-(1H-indazol-3-yl)-2-oxoacetic acid .

Method A: The "Generic" Screening Method

Commonly used in high-throughput medicinal chemistry labs.

  • Column: C18 (Standard End-capped), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% to 95% B over 10 minutes.

Performance Verdict: While Method A provides excellent ionization for MS detection, it fails in UV purity quantitation for this specific molecule.

  • Instability: The acidic aqueous environment (pH ~2.7) accelerates the hydrolysis of the

    
    -keto ester during the run. This results in a "smeared" baseline between the acid impurity and the parent ester.
    
  • Peak Tailing: The basic nitrogen on the indazole ring interacts with free silanols, leading to tailing factors (

    
    ) often exceeding 1.8.
    
Method B: The Optimized Phosphate Buffered Method (Recommended)

Designed for stability, peak shape, and robust quantitation.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Optimized shallow gradient (details in Section 4).

Performance Verdict: Method B is superior for purity analysis.

  • Chemical Stability: The buffered pH of 3.0 is less aggressive than unbuffered formic acid, and the constant ionic strength stabilizes the silica surface.

  • Selectivity: The pH 3.0 suppresses the ionization of the acid impurity (pKa ~3.8), increasing its retention and preventing it from eluting in the solvent front.

  • Peak Symmetry: The buffer cations compete for silanol sites, sharpening the indazole peak (

    
     < 1.2).
    
Comparative Data Summary
ParameterMethod A (0.1% Formic Acid)Method B (Phosphate pH 3.0)Scientific Insight
Retention Time (Ester) 6.4 min7.2 minBuffer suppresses ionization, increasing hydrophobic retention.
Resolution (

)
1.8 (Ester vs. Acid)> 3.5 (Ester vs. Acid)Acid impurity is better retained at pH 3.0, moving away from void.
Tailing Factor (

)
1.6 - 1.91.05 - 1.15Buffer ions mask silanol interactions with the Indazole nitrogen.
On-Column Stability < 98% (Hydrolysis observed)> 99.9%Phosphate buffer mitigates acid-catalyzed hydrolysis rate.
MS Compatibility ExcellentPoor (Non-volatile salts)Use Method A for ID, Method B for Purity.

Visualizing the Challenge

The following diagrams illustrate the degradation pathway that necessitates the optimized method, and the decision workflow for method development.

Diagram 1: Degradation Pathway & Impurity Logic

DegradationPathway Parent Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (Target Analyte) Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate + H2O / H+ (Acidic Mobile Phase) Acid 2-(1H-indazol-3-yl)-2-oxoacetic acid (Primary Impurity) Intermediate->Acid Hydrolysis Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Caption: The acid-catalyzed hydrolysis of the


-keto ester is the primary stability risk during HPLC analysis.
Diagram 2: Method Development Workflow

MethodWorkflow Start Start: Method Development Solubility Step 1: Diluent Screening (Must use 100% ACN to prevent hydrolysis) Start->Solubility ColumnScreen Step 2: Column Screening (C18 vs Phenyl-Hexyl) Solubility->ColumnScreen MobilePhase Step 3: pH Selection (Compare Formic Acid vs Phosphate pH 3.0) ColumnScreen->MobilePhase Decision Peak Tailing > 1.5? MobilePhase->Decision Opt_Buffer Switch to Phosphate Buffer (Suppress Silanol Activity) Decision->Opt_Buffer Yes Opt_Gradient Optimize Gradient Slope (Maximize Resolution of Acid Impurity) Decision->Opt_Gradient No Opt_Buffer->Opt_Gradient Final Final Validated Method Opt_Gradient->Final

Caption: Workflow prioritizing diluent stability and buffer selection to overcome peak tailing.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for UV purity analysis of this molecule.

Reagents & Equipment[2][3][4]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

Mobile Phase Preparation[5]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters[3][5][6]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical to prevent hydrolysis)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Indazole core) and 300 nm (Selectivity check)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Retain Acid Impurity)
12.01090Gradient Elution
15.01090Wash
15.19010Re-equilibration
Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile .

    • Why: Do not use water or buffer in the sample diluent. The

      
      -keto ester is stable in pure ACN but hydrolyzes rapidly in aqueous diluents at room temperature.
      
  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with ACN. Inject immediately.

Troubleshooting & Validation Criteria

Issue: "Ghost" Peak Preceding Main Peak
  • Cause: On-column hydrolysis.

  • Solution: Ensure Column Temperature is not >35°C. Verify Mobile Phase A pH is not < 2.[2]5. Ensure sample diluent is water-free.

Issue: Splitting of the Main Peak
  • Cause: Solvent mismatch.

  • Solution: If injecting 100% ACN into a 10% ACN starting gradient, "solvent wash" can occur. Reduce injection volume to 3-5 µL or add 10% water to the diluent immediately prior to injection (only if analyzing immediately).

Issue: Tailing Indazole Peak
  • Cause: Silanol interaction.

  • Solution: Increase buffer concentration to 25 mM or switch to a "End-capped" column specifically designed for bases (e.g., Waters XBridge or Agilent Bonus-RP).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and buffer selection).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Reference for Indazole/Basic compound separation).

  • PubChem. (n.d.).[3] Compound Summary: 1H-Indazole-3-carboxylic acid. National Library of Medicine. (Source for structural properties and related derivatives).[4][3][5][6][7][8][9]

  • Dolan, J. (2013). "PH-Dependent Selectivity." LCGC North America. (Authoritative guide on using pH to control impurity elution).

Sources

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